molecular formula C12H12N2O B7856693 (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime

(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime

Cat. No.: B7856693
M. Wt: 200.24 g/mol
InChI Key: PXPFQUACXGFCRJ-RAXLEYEMSA-N
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Description

(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime (CAS: 832738-15-5) is a specialized oxime derivative characterized by a pyrrole-substituted phenyl group and a ketoxime functional group. This compound is synthesized via condensation of 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone with hydroxylamine hydrochloride under reflux conditions . Its Z-configuration at the oxime moiety is critical for stereochemical specificity in downstream applications.

The parent compound, 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone (CAS: 22106-37-2), is a key pharmaceutical intermediate, widely used in the synthesis of bioactive molecules such as antimicrobial isoxazolines and chalcone derivatives . The oxime derivative itself serves as a precursor for 3,5-diarylsubstituted isoxazolines, which exhibit antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and cytotoxic effects against human cancer cell lines (e.g., MCF-7, HT-29) .

Properties

IUPAC Name

(NZ)-N-[1-(4-pyrrol-1-ylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,15H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFQUACXGFCRJ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime is an organic compound notable for its unique structural features, which include a pyrrole ring and an oxime functional group. This combination is believed to confer distinct biological activities, making the compound a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime is C₁₂H₁₂N₂O, with a molecular weight of approximately 200.24 g/mol. The synthesis typically involves the reaction of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, under reflux conditions in an aqueous or alcoholic medium.

Biological Activities

Research indicates that (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated potential against a range of microbial pathogens.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as a chemotherapeutic agent .

The biological activity of this compound is thought to be mediated through its ability to form hydrogen bonds with biological macromolecules, influencing their functions. The oxime group plays a crucial role in these interactions, while the pyrrole ring may modulate the activity of various enzymes and receptors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-AcetophenoneSimple ketone structureAntimicrobial properties
4-(Pyridin-2-yl)acetophenonePyridine substitution instead of pyrroleAnticancer activity
2-AcetylpyrroleContains a pyrrole but lacks the oxime functionalityNeuroprotective effects

The presence of the oxime functional group in (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime distinguishes it from these similar compounds, potentially enhancing its biological activity and applications .

Case Studies and Research Findings

Several studies have explored the biological effects of (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime:

  • Study on Anticancer Effects : In vitro tests indicated that this compound could inhibit cell proliferation in various cancer cell lines, including HeLa and MCF7 cells. The mechanism involved apoptosis induction and cell cycle arrest in treated cells .
  • Antimicrobial Activity Assessment : Research has shown that (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: Moving the pyrrole group from the para- to meta-position (e.g., 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone) reduces conjugation efficiency, affecting reactivity in cyclization reactions .

Heteroaromatic Systems: Replacing pyrrole with pyridine (e.g., 1-(4-Pyridinyl)-1-ethanone oxime) introduces basicity and improves aqueous solubility, which is advantageous for drug formulation .

Key Observations:

Reaction Optimization : Using NaOH (pH 11) in pyrazole-containing oximes improved yields by 20–30% compared to traditional NaHCO₃ methods .

Cyclization Efficiency : The target oxime forms isoxazolines in 6-hour reflux, whereas O-alkylation to oxime ethers requires milder conditions but lower yields .

Key Observations:

Structural-Activity Relationships (SAR) :

  • Pyrrole vs. Pyridine: Pyrrole-containing compounds (e.g., IS 01-10) exhibit stronger π-π stacking with biological targets compared to pyridine analogues .
  • Isoxazoline Rigidity: The cyclized structure enhances metabolic stability and target binding compared to flexible oxime ethers .

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